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Compound of Interest

Compound Name: Insulin Aspart

Cat. No.: B240875

A comprehensive review of the pharmacokinetic, pharmacodynamic, and clinical profiles of two
rapid-acting insulin analogs for researchers and drug development professionals.

In the management of diabetes mellitus, the precise and rapid control of postprandial glucose
excursions is a critical therapeutic goal. This guide provides an in-depth comparative study of
two prominent rapid-acting insulin analogs: Insulin Aspart and its evolution, the faster-acting
Insulin Aspart formulation. This analysis is designed to furnish researchers, scientists, and
drug development professionals with a detailed understanding of their respective performance
profiles, supported by experimental data and methodologies.

Formulation and Mechanism of Action

Insulin Aspart is a recombinant human insulin analog where the amino acid proline at position
B28 is replaced with aspartic acid.[1][2] This modification reduces the tendency of insulin
molecules to form hexamers, leading to a faster absorption rate from the subcutaneous tissue
compared to regular human insulin.[1][3]

Faster-acting Insulin Aspart builds upon this foundation by incorporating two additional
excipients: niacinamide (a form of vitamin B3) and L-arginine.[4] Niacinamide facilitates a more
rapid initial absorption of insulin aspart into the bloodstream, while L-arginine acts as a
stabilizing agent. This novel formulation results in an even quicker onset of action compared to
conventional Insulin Aspart. Both formulations exert their glucose-lowering effects by binding
to insulin receptors on muscle and fat cells, which facilitates glucose uptake and inhibits
hepatic glucose production.
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Pharmacokinetic Profile

The primary distinction between the two formulations lies in their pharmacokinetic profiles, with

faster-acting Insulin Aspart demonstrating a significantly accelerated absorption and earlier
insulin exposure.

Key Pharmacokinetic Parameters:
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Parameter

Insulin Aspart

Faster-Acting
Insulin Aspart

Key Findings

Faster-acting Insulin

Aspart appears in the

Onset of Appearance ~11.2 min ~4.9 min bloodstream
approximately 57%
earlier.

Time to reach half-

Time to 50% Max. maximal concentration

Concentration ~31.6 min ~20.7 min is reduced by about

(t50%Cmax) 35% with the faster
formulation.

While numerically
] faster, the difference

Time to Max. ) ] ) )

] ~69.7 min ~62.9 min in Tmax did not

Concentration (Tmax)
always reach
statistical significance.
The initial insulin
exposure in the first

Early Insulin Exposure 15 minutes is

) - 4.5-fold greater ] )

(AUCO0-15min) substantially higher
with faster-acting
Insulin Aspart.
Overall insulin

Total Insulin Exposure o o exposure remains

Similar Similar

(AUC) comparable between
the two formulations.
The peak insulin

Maximum o o concentration

) Similar Similar ) L

Concentration (Cmax) achieved is similar for
both insulins.

Elimination Half-life ~81 minutes ~66 minutes Faster-acting Insulin
Aspart has a slightly
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shorter elimination
half-life.

Pharmacodynamic Profile

The accelerated pharmacokinetic profile of faster-acting Insulin Aspart translates directly to a

more rapid onset and greater early glucose-lowering effect.

Key Pharmacodynamic Parameters:

Parameter

Insulin Aspart

Faster-Acting
Insulin Aspart

Key Findings

Time to 50% Max.

The time to reach half
of the maximum

glucose-lowering

Glucose Infusion Rate  ~46.1 min ~38.3 min _ _

effect is 17% earlier
(t50%GIRmMax) ]

with the faster

formulation.

The glucose-lowering
Early Glucose- effect in the first 30
Lowering Effect - 1.48-fold greater minutes is significantly
(AUCGIR, 0-30min) greater for faster-

acting Insulin Aspart.

The overall glucose-
Total Glucose- )

) o o lowering potency of

Lowering Effect Similar Similar ) o

both insulins is
(AUCGIR)

comparable.

The maximum
Maximum Glucose glucose-lowering
Infusion Rate Similar Similar effect is similar

(GIRmax)

between the two

formulations.

Clinical Efficacy and Safety
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Clinical trials have consistently demonstrated that the faster onset of action of faster-acting
Insulin Aspart leads to improved postprandial glucose control compared to Insulin Aspart.
This is particularly evident in the reduction of one-hour postprandial glucose increments. While
providing superior mealtime glucose control, faster-acting Insulin Aspart has shown a
comparable overall safety profile to Insulin Aspart, with no significant difference in the overall
rate of severe or blood glucose-confirmed hypoglycemia. In some studies, a lower rate of
severe or BG-confirmed hypoglycemia was observed with faster-acting insulin aspart.

Experimental Protocols

The pharmacokinetic and pharmacodynamic data presented are primarily derived from
randomized, double-blind, crossover studies utilizing the euglycemic clamp technique.

Euglycemic Clamp Study Protocol:
o Participant Recruitment: Studies typically enroll individuals with type 1 diabetes.

o Study Design: A randomized, double-blind, crossover design is employed, where each
participant receives single doses of both Insulin Aspart and faster-acting Insulin Aspart on
separate occasions, with a washout period in between.

 Insulin Administration: A single subcutaneous dose of the respective insulin formulation is
administered.

o Euglycemic Clamp: A variable intravenous infusion of glucose is initiated to maintain a
constant blood glucose level (euglycemia). The rate of glucose infusion required to maintain
this level is a direct measure of the insulin's glucose-lowering effect.

» Pharmacokinetic Sampling: Blood samples are collected at frequent intervals to measure
serum insulin aspart concentrations over time.

e Pharmacodynamic Assessment: The glucose infusion rate (GIR) is recorded throughout the
clamp duration to determine the pharmacodynamic profile.

o Data Analysis: Key pharmacokinetic parameters (e.g., Tmax, Cmax, AUC) and
pharmacodynamic parameters (e.g., t50%GIRmax, GIRmax, AUC-GIR) are calculated and
compared between the two insulin formulations.
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Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the insulin

signaling pathway, a typical experimental workflow, and the relationship between the two insulin
formulations.
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Caption: Insulin signaling pathway initiated by insulin binding.
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Caption: Euglycemic clamp experimental workflow.
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Caption: Formulation relationship leading to faster absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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